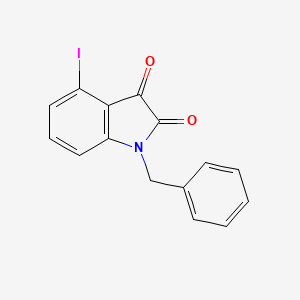
N-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)-2,4,6-三甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs . The methoxyphenyl group attached to the piperazine ring is also seen in many bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .
科学研究应用
医药应用
该化合物是药物中常见的结构单元,因为它能够正向调节药物的药代动力学性质 . 它存在于针对各种疾病状态的生物活性化合物中 .
抗组胺应用
该化合物用于开发抗组胺药 . 抗组胺药是用于治疗过敏性鼻炎和其他过敏症的药物 .
抗寄生虫应用
该化合物也用于开发抗寄生虫药物 . 这是一类用于治疗寄生虫病的药物 .
抗真菌和抗细菌应用
该化合物已被用于开发抗真菌和抗细菌药物 . 这些药物分别用于治疗真菌和细菌感染 .
抗病毒应用
该化合物用于开发抗病毒药物 . 这些药物是一种专门用于治疗病毒感染的药物 .
抗精神病药和抗抑郁药应用
该化合物用于开发抗精神病药和抗抑郁药 . 这些药物用于治疗精神疾病 .
抗炎应用
抗凝血应用
该化合物用于开发抗凝血药物 . 这些药物用于预防血栓形成 .
所有这些应用都涉及使用该化合物来开发用于治疗各种疾病的药物。 该化合物能够正向调节药物的药代动力学性质,使其成为这些应用中的宝贵成分 .
作用机制
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide: interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide with the alpha1-adrenergic receptors affects several biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetics of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of it reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide ’s action are primarily due to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in cellular signaling and function, which can have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide . These factors can include the presence of other molecules, the pH of the environment, and the temperature . These factors can affect how the compound interacts with its target, as well as its pharmacokinetics .
未来方向
生化分析
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound acts as an inhibitor of AChE, thereby influencing cholinergic neurotransmission .
Cellular Effects
In cellular processes, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide has been observed to have neuroprotective effects. It has been found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rats, improving their performance in behavioral tests and lowering AChE activity .
Molecular Mechanism
At the molecular level, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide exerts its effects through binding interactions with biomolecules such as AChE. By inhibiting AChE, it influences the levels of acetylcholine, a neurotransmitter, in the brain .
Temporal Effects in Laboratory Settings
Over time, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide has been observed to provide long-term neuroprotection in in vivo studies. It prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes affected by AlCl3 administration .
Dosage Effects in Animal Models
The effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide vary with different dosages in animal models. In studies, it has been administered at doses of 3 and 5 mg/kg for 6 weeks to observe its neuroprotective effects .
Metabolic Pathways
Its interaction with AChE suggests it may influence cholinergic pathways .
属性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-17-15-18(2)22(19(3)16-17)23(27)24-9-10-25-11-13-26(14-12-25)20-7-5-6-8-21(20)28-4/h5-8,15-16H,9-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRJGEKDIQIHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)
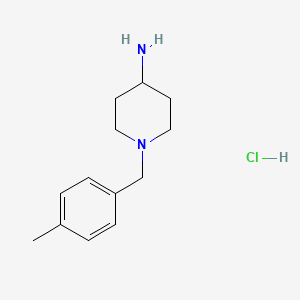

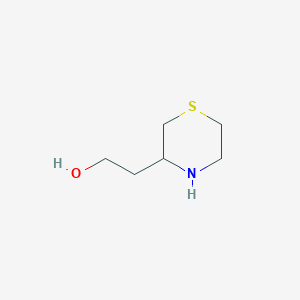
![N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2574918.png)
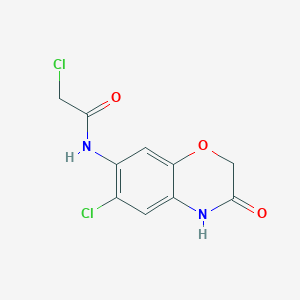
![N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2574920.png)
![6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B2574922.png)
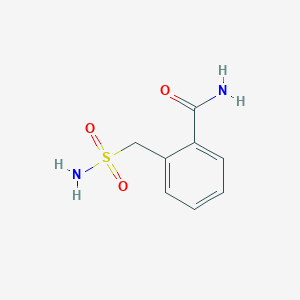
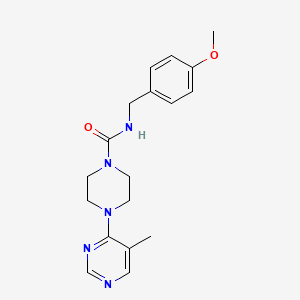
![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)
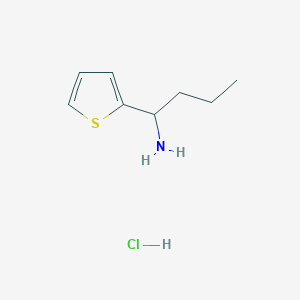
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)
